(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are characterized by an α,β-unsaturated carbonyl system, which contributes to their broad range of biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 2-acetylfuran with 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted chalcones depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its anticancer, antibacterial, and anti-inflammatory properties. Studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation, making it a promising candidate for drug development .
Industry
In the industrial sector, chalcone derivatives, including this compound, are used in the production of UV absorption filters, photorefractive polymers, and photosensitizers in color films. They also find applications in food technology as sweeteners and in holographic recording technology .
Mechanism of Action
The biological activity of (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- (2E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
- (2E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one stands out due to the presence of both the furan ring and the dimethoxyphenyl group. These structural features enhance its biological activity and make it a versatile compound for various applications. The dimethoxy groups increase its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-14-8-6-11(10-15(14)18-2)5-7-12(16)13-4-3-9-19-13/h3-10H,1-2H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQILWWMXROJQ-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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